Product packaging for N-Octadecylacrylamide(Cat. No.:CAS No. 1506-54-3)

N-Octadecylacrylamide

Cat. No.: B075455
CAS No.: 1506-54-3
M. Wt: 323.6 g/mol
InChI Key: CNWVYEGPPMQTKA-UHFFFAOYSA-N
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Description

N-Octadecylacrylamide is a specialized hydrophobic monomer featuring a long C18 alkyl chain (octadecyl) covalently linked to an acrylamide group. This unique structure is engineered for the synthesis of advanced functional polymers, where it serves as a key building block to impart significant hydrophobicity, self-assembly characteristics, and tailored interfacial properties. Its primary research value lies in the creation of stimuli-responsive hydrogels, amphiphilic block copolymers, and surface modification agents. The mechanism of action involves radical polymerization, where the terminal vinyl group of the acrylamide moiety copolymerizes with other monomers. The long, lipophilic octadecyl side-chain then introduces hydrophobic domains within the polymer matrix, which can facilitate micelle formation in block copolymers, modulate the swelling behavior and mechanical strength of hydrogels, or create low-surface-energy coatings. Researchers utilize this compound in diverse fields, including the development of drug delivery systems for controlled release, the engineering of anti-fouling or self-cleaning surfaces, and the fabrication of novel nanocomposites and organogels. This compound is essential for investigating structure-property relationships in soft matter and designing next-generation materials with precise nanoscale architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO B075455 N-Octadecylacrylamide CAS No. 1506-54-3

Properties

IUPAC Name

N-octadecylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWVYEGPPMQTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31472-14-7
Record name Poly(N-octadecylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31472-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50934008
Record name N-Octadecylprop-2-enimidic acid
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Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1506-54-3
Record name Octadecylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1506-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Octadecylacrylamide
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Record name N-Octadecylprop-2-enimidic acid
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Record name N-octadecylacrylamide
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Synthetic Methodologies for N Octadecylacrylamide and Its Polymers

Monomer Synthesis Approaches

The creation of high-purity N-Octadecylacrylamide monomer is fundamental for the successful synthesis of its polymers. This subsection explores both traditional and optimized methods for its preparation.

Conventional Synthetic Routes to this compound

The primary and most conventional method for synthesizing this compound involves the acylation of octadecylamine (B50001) with acryloyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is widely utilized in organic chemistry for the formation of amides from amines and acid chlorides. wikipedia.org

The general reaction involves dissolving octadecylamine in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). figshare.comfigshare.comgoogle.com A base, typically a tertiary amine like triethylamine (B128534), is added to the solution to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction. google.com The neutralization of this acid is crucial as it drives the reaction equilibrium towards the product by preventing the protonation of the unreacted amine, which would render it non-nucleophilic. organic-chemistry.org

The reaction is typically carried out by the dropwise addition of acryloyl chloride to the stirred solution of the amine and base. figshare.com To control the exothermic nature of the reaction, cooling is often employed, for instance, in an acetone/dry ice bath. google.com The mixture is then stirred for an extended period, often overnight, to ensure complete reaction. figshare.comgoogle.com

Following the reaction, a workup procedure is necessary to isolate and purify the this compound product. This typically involves washing the organic solution with water and brine (a saturated sodium chloride solution) to remove the triethylamine hydrochloride salt and any other water-soluble impurities. google.com The organic solvent is then removed, often by evaporation, leaving the crude product which can be further purified, for example, by recrystallization. jku.at

An alternative approach involves the reaction of acrylamide (B121943) with octadecyl chloride, which is itself prepared from stearyl alcohol. jku.at

Optimization of this compound Synthesis for Scalability and Purity

While conventional methods are effective, they often rely on purification techniques like column chromatography, which can be a significant bottleneck for large-scale production. jku.at Research has focused on optimizing the synthesis to improve yield, purity, and scalability by employing more industrially viable purification methods.

A key optimization involves replacing column chromatography with techniques such as filtration, solvent evaporation for solvent exchange, and liquid-liquid extraction. jku.at These methods are more straightforward, easier to handle, and more amenable to scaling up the production process. jku.at

Polymerization Techniques for this compound

This compound's long alkyl chain imparts hydrophobic properties, making its polymers and copolymers valuable in a range of applications. Both free radical and controlled radical polymerization techniques are used to synthesize these polymers.

Free Radical Polymerization of this compound and its Copolymers

Free radical polymerization is a common and versatile method for producing poly(this compound) and its copolymers. This technique typically involves an initiator that generates free radicals, which then propagate by adding monomer units.

Azo compounds, such as azobis(isobutyronitrile) (AIBN), are frequently used as thermal initiators. core.ac.ukacs.orgrsc.org The polymerization is carried out in a suitable solvent system. The choice of solvent is critical as it must solubilize the monomer and the growing polymer chain, and it can also influence the polymerization kinetics. researchgate.netresearchgate.netflinders.edu.au For the copolymerization of the hydrophobic this compound (ODA) with hydrophilic monomers like hydroxyethyl (B10761427) acrylamide (HEAm), a solvent mixture such as toluene (B28343) and dimethylformamide (DMF) has been used. rsc.org In one study, the copolymerization of ODA and HEAm was conducted at 60°C in a toluene/DMF (4:1 v/v) mixture with a total monomer concentration of 0.2 M, initiated by AIBN. rsc.org

Copolymers of this compound have been synthesized with various comonomers to tailor the final properties of the material. For example, fluorescently labeled amphiphilic polyelectrolytes were prepared by the free-radical copolymerization of sodium 2-acrylamido-2-methylpropanesulfonate (AMPS) and this compound derivatives in DMF using AIBN as the initiator. acs.org Similarly, poly(this compound-co-N-n-butylacrylamide) copolymers have been synthesized via free radical polymerization in dioxane at 65°C, also using AIBN. core.ac.uk The properties of the resulting copolymers, such as their solubility, are highly dependent on the composition, specifically the ratio of the hydrophobic octadecyl groups to other functional groups in the polymer chain. core.ac.uk

The kinetics of free radical polymerization can be influenced by several factors, including initiator concentration and temperature. mst.edu For instance, the polymerization of acrylamide is known to be an exothermic process. mit.edu

MonomersInitiatorSolvent(s)Temperature (°C)Research Finding
This compound (ODA), Hydroxyethyl acrylamide (HEAm)AIBNToluene/DMF60Statistical copolymers were synthesized to study self-assembled structures. rsc.orgresearchgate.net
Sodium 2-acrylamido-2-methylpropanesulfonate (AMPS), this compound derivativesAIBNDMFNot specifiedPrepared fluorescently labeled amphiphilic polyelectrolytes to study their solution properties. acs.org
This compound, N-n-butylacrylamideAIBNDioxane65Synthesized copolymers with phase-selective solubility dependent on composition. core.ac.uk

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization techniques offer greater control over polymer molecular weight, architecture, and polydispersity compared to conventional free radical methods.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that has been successfully applied to hydrophobic acrylamide derivatives, including this compound (ODAm). researchgate.net This method utilizes a RAFT chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers.

A study on the RAFT polymerization of several hydrophobic acrylamides demonstrated that ODAm exhibits well-controlled polymerization. researchgate.net The process was carried out using tert-butyl dithiobenzoate (tBDB) as the CTA and AIBN as the initiator. researchgate.net The research compared the polymerization kinetics and molecular weight control for different monomers, highlighting the influence of the monomer's structure. For ODAm, the polymerization was well-controlled, achieving a polydispersity index (PDI) below 1.3 for number-average molecular weights (Mₙ) up to 30,000 g·mol⁻¹ and conversions up to 70%. researchgate.net This level of control is a significant advantage of the RAFT process.

The experimental parameters in RAFT polymerization, such as the molar ratios of monomer to CTA ([M]/[CTA]) and CTA to initiator ([CTA]/[I]), are crucial for achieving good control. researchgate.netresearchgate.net For example, a higher [CTA]/[AIBN] ratio can lead to a long induction period but often improves molecular weight control, up to an optimal ratio. researchgate.net

RAFT has also been employed for the copolymerization of this compound. For instance, the synthesis of alternating acrylamide copolymers can be achieved through the RAFT homopolymerization of a specially designed divinyl monomer, followed by aminolysis with N-octadecylamine. jku.at In one example, 2-cyano-2-propyldodecyltrithiocarbonate (CPDTC) was used as the CTA with AIBN as the initiator in a dioxane/DMF mixture at 60°C. jku.at The ability to use RAFT polymerization for such complex architectures underscores its versatility and importance in modern polymer synthesis.

Monomer(s)RAFT CTAInitiatorSolvent(s)Key Findings
This compound (ODAm)tert-butyl dithiobenzoate (tBDB)AIBNNot specifiedAchieved well-controlled polymerization with PDI < 1.3 for Mₙ up to 30,000 g·mol⁻¹. researchgate.net
Divinyl template monomer (for subsequent reaction with N-octadecylamine)2-cyano-2-propyldodecyltrithiocarbonate (CPDTC)AIBNDioxane/DMFEnabled the synthesis of A-B alternating acrylamide copolymers. jku.at
Nitroxide-Mediated Polymerization (NMP) in this compound Systems

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with well-defined architectures and low dispersity. wikipedia.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org This process establishes a dynamic equilibrium between active propagating chains and dormant species capped by the nitroxide. wikipedia.org The "living" nature of NMP allows for the continuous growth of polymer chains as long as the monomer is available, leading to predictable molecular weights and narrow molecular weight distributions. youtube.com

A key advantage of NMP is that it is often a metal-free process, which simplifies the purification of the final polymer and avoids concerns about metal contamination. youtube.com This technique is versatile and compatible with a wide range of monomers, facilitating the creation of diverse polymer types, including statistical, gradient, block, graft, star, and branched copolymers. youtube.com The reversible capping of the growing polymer radicals provides precise control over the chain growth, enabling the design of polymers with specific stereochemistry, molecular weight, and composition. youtube.com

Recent advancements in NMP have led to the development of new nitroxides and alkoxyamines that can operate at lower temperatures. For instance, the nitroxide 2,2,5-trimethyl-4-tert-butyl-3-azahexane-3-oxyl (TITNO) and its styrene (B11656) alkoxyamine (Styryl-TITNO) have demonstrated the ability to effect controlled NMP at temperatures as low as 90 °C for n-butyl acrylate (B77674) and 70 °C for styrene. nih.gov This is attributed to the lower activation energy for the thermal dissociation of the alkoxyamine. nih.gov Such developments expand the applicability of NMP to a broader range of monomers and reaction conditions. nih.gov Furthermore, variations of the NMP technique have been developed, including enhanced spin capture polymerization (ESCP), photoNMP (NMP2), and chemically initiated NMP (CI-NMP). mdpi.com

Atom Transfer Radical Polymerization (ATRP) in this compound Systems

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for synthesizing well-defined polymers. springernature.com It is a type of reversible-deactivation radical polymerization where the key step involves the transfer of a halogen atom between a catalyst and a polymeric radical. springernature.com While ATRP has been successfully applied to a wide variety of monomers, its application to acrylamide-based monomers like N,N-dimethylacrylamide (DMA) has presented challenges. cmu.edu

Studies on the ATRP of DMA have shown that while high monomer conversions can be achieved, the polymerization is often uncontrolled. cmu.edu This lack of control is evidenced by broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu It is believed that the copper salts used as catalysts can complex with the amide group of the polymer chain ends, stabilizing the radical. cmu.edu This stabilization hinders the deactivation step in ATRP, leading to a high concentration of radicals and subsequent termination reactions. cmu.edu

Despite these challenges, research continues to explore conditions for controlled ATRP of acrylamides. For instance, specific ligand and initiator systems have been investigated to achieve better control over the polymerization of DMA. cmu.edu The development of organocatalyzed ATRP (O-ATRP) offers a metal-free alternative, addressing the issue of metal contamination. magtech.com.cn O-ATRP utilizes organic photoredox catalysts to mediate the polymerization, providing a greener route to well-defined polymers. magtech.com.cn

Living Polymerization Techniques for this compound Derivatives

Living polymerization techniques are crucial for the synthesis of polymers with precisely controlled architectures. For acrylamide derivatives, several living polymerization methods have been explored. Anionic polymerization of N,N-dialkylacrylamides has been shown to produce polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The stereochemistry of the resulting polymers can be influenced by the choice of initiator and the addition of Lewis acids like diethylzinc (B1219324) (Et2Zn). acs.org For example, polymerization of N,N-diethylacrylamide (DEA) with certain initiators in the presence of Et2Zn can lead to highly syndiotactic polymers. acs.org

More recently, Lewis pair polymerization (LPP) has emerged as a rapid and living method for the polymerization of acrylamides at room temperature. rsc.org A Lewis pair composed of a strong nucleophilic N-heterocyclic olefin (NHO) as a Lewis base and triphenylaluminum (AlPh3) as a Lewis acid can effectively polymerize monomers like N,N-dimethylacrylamide (DMAA) and N,N-diethylacrylamide (DEAA). rsc.org The living nature of this polymerization is confirmed by the linear increase of polymer molecular weight with monomer conversion and the successful synthesis of well-defined block copolymers. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been successfully applied to hydrophobic acrylamide derivatives, including this compound (ODAm). researchgate.net Using an appropriate chain transfer agent, such as tert-butyl dithiobenzoate (tBDB), and an initiator like azobisisobutyronitrile (AIBN), well-controlled polymerization of ODAm can be achieved, yielding polymers with polydispersity indices (PDI) below 1.3. researchgate.net

Template-Guided Polymerization Methods

Template-guided polymerization offers a unique approach to control the sequence of monomers in a copolymer. One such method involves the use of a template monomer that joins two different polymerizable units within one molecule. jku.at Polymerization of this template monomer proceeds via alternating inter- and intramolecular propagation, resulting in a "cyclopolymer." jku.at Subsequent cleavage of the cyclic spacer yields an alternating copolymer. jku.at This strategy has been employed to synthesize AB-alternating polyacrylamides. jku.at

Another innovative approach utilizes porous coordination polymers (PCPs) as templates. researchgate.net In this method, one monomer is periodically immobilized within the one-dimensional channels of the PCP. researchgate.net A second monomer is then introduced, and radical copolymerization occurs within the channels, leading to a sequence-regulated vinyl copolymer. researchgate.net

Photopolymerization and UV-Induced Gelation in this compound Systems

Photopolymerization and UV-induced gelation are versatile techniques for creating polymeric materials, including hydrogels and thin films, from this compound (ODAm) systems. The photopolymerization of ODAm monolayers can be initiated by UV radiation. For instance, this compound has been shown to form uniform Langmuir-Blodgett (LB) films with a highly ordered structure, which can yield a fine negative pattern upon photopolymerization. azom.cominnovations-report.com

UV-induced gelation can be employed to prepare polymer hydrogel nanoparticles, or nanogels. acs.orgnyu.eduresearchgate.net A protocol has been developed that involves encapsulating hydrogel-forming components, including ODAm, into liposomes, followed by UV-induced polymerization within these liposomal reactors. acs.orgnyu.eduresearchgate.net This method allows for the preparation of nanogels with diameters ranging from 30 to 300 nm. acs.orgnyu.edu The hydrophobic chains of ODAm can be immobilized on the surface of these nanogels, serving as anchors to attach them to lipid bilayers. acs.orgnyu.eduresearchgate.net Persulfates can act as effective photosensitive initiators for the polymerization and gelation of acryloyl-type monomers without the need for additional cross-linkers. researchgate.net

The concept of photopolymerization has also been instrumental in overcoming challenges in the synthesis of specific copolymer architectures. For example, in the synthesis of AB-alternating poly(N-octadecyl acrylamide-alt-2-hydroxyethyl acrylamide), thermally initiated polymerization methods showed drawbacks. jku.at Photopolymerization under UV light, however, successfully yielded a structurally intact cyclopolymer precursor with good monomer conversion, which could then be converted to the desired alternating copolymer. jku.at

Micellar Copolymerization for Hydrophobically Modified Polyacrylamides

Micellar copolymerization is a widely used technique for the synthesis of hydrophobically modified polyacrylamides (HMPAMs). usm.my This method is particularly useful for polymerizing water-insoluble monomers, such as this compound (ODAm), in an aqueous medium. The process involves the solubilization of the hydrophobic monomer within the hydrophobic cores of micelles formed by a surfactant in water. A water-soluble initiator then initiates the polymerization.

This technique allows for the incorporation of hydrophobic units into the hydrophilic polyacrylamide backbone, leading to polymers with unique associating properties in aqueous solutions. imperial.ac.uk Copolymers of acrylamide and N-alkylacrylamides, including those with octadecyl side chains, have been prepared using this method with surfactants like sodium dodecyl sulfate (B86663) (SDS) and initiators such as potassium persulfate. researchgate.net

The microstructure and properties of the resulting HMPAMs can be influenced by the polymerization conditions, such as the concentration of the surfactant. researchgate.net For example, varying the amount of SDS during the micellar copolymerization of acrylamide with di-alkyl substituted acrylamides can alter the number of hydrophobic blocks in the copolymer. researchgate.net Micellar copolymerization has been employed to synthesize a variety of HMPAMs with different hydrophobic comonomers, including this compound. usm.mymdpi.com

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by combining different monomer units. This compound (ODAm), with its long hydrophobic alkyl chain, is a valuable comonomer for imparting unique characteristics to copolymers.

Statistical copolymers of ODAm and 2-hydroxyethyl acrylamide (HEAm) have been synthesized via free-radical copolymerization. researchgate.netresearchgate.net These copolymers, denoted as p(ODA/HEAm), can form self-assembled lamellar structures in thin films, with the morphology depending on the comonomer composition and annealing temperature. researchgate.netresearchgate.net Depending on the conditions, these copolymers can form either "side-chain-mixed" or "side-chain-segregated" lamellar structures. researchgate.netresearchgate.net

Copolymers of ODAm have also been prepared with ionic monomers. For example, copolymers of this compound and sodium 2-acrylamido-2-methyl-1-propanesulfonate have been synthesized and subsequently complexed with surfactant counterions. acs.org These materials can form highly ordered, solid mesomorphous structures. acs.org

The reactivity ratios of ODAm with other monomers are important for predicting copolymer composition. For instance, monomer reactivity ratios have been determined for the copolymerization of n-octadecyl acrylate and N-n-octadecylacrylamide. researchgate.net

Furthermore, copolymers of N-isopropylacrylamide (NIPAM) have been hydrophobically modified with ODAm. acs.org These copolymers can form polymeric micelles in aqueous solution and exhibit pH- and temperature-responsive phase separation. acs.org

Table of Research Findings on this compound Copolymerization

Comonomer(s)Polymerization MethodKey FindingsReference
2-hydroxyethyl acrylamide (HEAm)Free-radical copolymerizationFormation of self-assembled lamellar structures (side-chain-mixed or side-chain-segregated) depending on composition and annealing. researchgate.net, researchgate.net
Sodium 2-acrylamido-2-methyl-1-propanesulfonateCopolymerization followed by complexationFormation of highly ordered, solid mesomorphous materials. acs.org
N-isopropylacrylamide (NIPAM)-Formation of polymeric micelles and pH/temperature-responsive phase separation. acs.org
Acrylamide (AM)Micellar copolymerizationSynthesis of hydrophobically modified polyacrylamides with associating properties. imperial.ac.uk

Statistical Copolymerization with this compound

Statistical copolymers are derived from two or more monomer species that are joined together in a random or statistical sequence along the polymer backbone. jku.at The distribution of these monomers determines the properties of the resulting copolymer. jku.at For statistical copolymers of this compound (ODA), the incorporation of a comonomer allows for the tuning of properties such as solubility, thermal behavior, and self-assembly characteristics.

Statistical copolymers of this compound (ODA) and hydroxyethyl acrylamide (HEAm) have been synthesized via free-radical copolymerization. acs.orgrsc.orgrsc.org In a typical synthesis, ODA and HEAm are dissolved in a 4:1 volume ratio of toluene and N,N-dimethylformamide (DMF) with azobisisobutyronitrile (AIBN) as the initiator. acs.org The polymerization is conducted at 60°C for 12 hours. acs.org The resulting copolymer is then purified by reprecipitation. acs.org

Research shows that these statistical copolymers can form self-assembled lamellar structures, a behavior that depends on both the comonomer composition and the annealing temperature. rsc.orgrsc.org Copolymers with HEAm content between 28% and 50% form these lamellae when annealed at a temperature approximately 10°C above the glass-transition temperature (Tg). rsc.orgresearchgate.net This self-assembly results in a "side-chain-mixed" lamellar structure where the ODA and HEAm side chains are oriented perpendicular to the polymer main chain's lamellar plane. rsc.orgresearchgate.net

Interestingly, when copolymers with a HEAm content between 36% and 50% are annealed at a much higher temperature (around 50°C above Tg), they can transition from the "side-chain-mixed" structure to a "side-chain-segregated" lamellar structure. rsc.orgrsc.org In this configuration, the ODA and HEAm side chains are oriented in opposite directions but remain perpendicular to the lamellar plane. rsc.org The formation of these ordered structures is driven by the segregation between the hydrophobic ODA side chains and the hydrophilic regions composed of the main chain and HEAm side chains. rsc.org

A study of a copolymer with a 1:1 molar ratio of ODA to HEAm, denoted p(ODA50/HEAm50), demonstrated that annealing under humid conditions at 60°C leads to a side-chain segregated lamellar (SCSegL) structure. acs.orgnih.gov Increasing the annealing temperature to 90°C caused a transition to a side-chain mixed lamellar (SCMixL) structure. nih.gov This transition is attributed to the hydration-dehydration process, where pronounced segregation between water-adsorbed HEAm groups and hydrophobic ODA at lower temperatures favors the SCSegL structure. nih.gov

PropertyValueSource
Monomer 1 (M1) Hydroxyethyl acrylamide (HEAm) rsc.org
Monomer 2 (M2) This compound (ODA) rsc.org
Reactivity Ratio (r1) 1.27 rsc.org
Reactivity Ratio (r2) 0.63 rsc.org
Number-Average Molecular Weight (Mn) 6,600 g/mol acs.org
Polydispersity (Mw/Mn) 2.15 acs.org

Copolymers of this compound and N-butylacrylamide have been prepared through a library synthesis approach to study the effect of polymer composition on phase-selective solubility. tamu.eduacs.org This method utilizes a highly soluble poly(N-acryloxy-2-dodecylsuccinimide) (PNADSI) as a precursor polymer. acs.org A split-pool synthesis strategy allows for the creation of copolymers with varying ratios of this compound and N-butylacrylamide while maintaining similar degrees of polymerization and polydispersity. acs.orgcore.ac.uk In this process, the PNADSI precursor is reacted with different mixtures of octadecylamine and n-butylamine. acs.org Polymeric sequestrants are used to remove excess amines and byproducts, avoiding fractionation of the final polyacrylamides. tamu.edunih.gov

The primary research focus for these systems has been their phase-selective solubility in thermomorphic liquid/liquid biphasic systems, such as heptane/DMF or heptane/90% ethanol/water. acs.orgcore.ac.uk Studies have shown that the solubility behavior is highly dependent on the relative proportions of the nonpolar N-octadecyl groups and the more polar N-butyl groups. tamu.educore.ac.uk The results indicate that both the n-butyl and n-octadecyl groups play a roughly comparable role in determining the copolymer's phase-selective solubility. acs.org

Octadecylacrylamide (mol%)Molecular Weight (Mw)Degree of Polymerization (DP)Polydispersity Index (PDI)
100143,8201433.12
5894,1202282.11
4879,3002132.08
057,4101802.50
Data sourced from a study on PNNODAM-PNNBuAM copolymers. core.ac.uk

The incorporation of this compound (ODA) into poly(N-isopropylacrylamide) (PNIPAM) systems is often achieved through modification of a pre-formed polymer rather than direct statistical copolymerization of the monomers. One method involves creating hydrogel nanoparticles, or nanogels, from N-isopropylacrylamide and a functional comonomer, which are then hydrophobically modified. acs.org

For example, poly(N-isopropylacrylamide-co-1-vinylimidazole) nanogels have been prepared via UV-induced polymerization within the aqueous interior of liposomes. acs.org The water-insoluble this compound, contained within the liposome's lipid membrane, then reacts to hydrophobically modify the surface of the nanogels. acs.org This results in nanoparticles with hydrophobic ODA chains exposed on their surfaces. acs.org

Another synthetic strategy involves the radical copolymerization of NIPAM with an amine-containing monomer, such as N,N-[(dimethylamino)propyl]methacrylamide (MADAP). researchgate.net The resulting copolymer precursor is then chemically modified by reacting the MADAP units with alkylating agents like alkyl bromides, which could include octadecyl bromide, to attach the long hydrophobic chains. researchgate.net

Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer unit (M1) to add another molecule of the same monomer (M1) versus the comonomer (M2). The type of copolymer formed depends on the values of these ratios. jku.at

ConditionRelationshipResulting Copolymer
1rA > 1 and rB > 1Block copolymer (long sequences of each monomer)
2rA > 1 and rB < 1Tendency towards block copolymer formation
3rA ≈ rB ≈ 1Ideal random or statistical copolymer
4rA ≈ rB ≈ 0Alternating copolymer
5rA < 1 and rB < 1Statistical copolymer with a tendency to alternate
Table adapted from general principles of copolymerization. jku.at

For the copolymerization of hydroxyethyl acrylamide (HEAm, M1) and this compound (ODA, M2), the reactivity ratios were determined using the Fineman-Ross method to be r1 = 1.27 and r2 = 0.63 . rsc.org These values indicate that the growing chain ending in HEAm prefers to add another HEAm monomer, while the chain ending in ODA has a slight preference for adding the HEAm comonomer. rsc.org This combination of reactivity ratios confirms that the resulting polymer is a statistical copolymer. rsc.org

In related systems, the copolymerization of N-isopropylacrylamide (NIPA) with electron-accepting monomers like maleic anhydride (B1165640) (MA) shows a strong tendency toward alternation, with reactivity ratios of r1(NIPA) = 0.45 and r2(MA) = 0.08. researchgate.net This is explained by the formation of hydrogen bonds between the amide and anhydride groups during chain growth. researchgate.net

Block Copolymer Synthesis Incorporating this compound

The synthesis of well-defined block copolymers requires a controlled/living polymerization technique. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method suitable for this purpose, as it is compatible with a wide range of functional monomers, including this compound (ODA). researchgate.netrsc.org

The successful controlled polymerization of ODA via RAFT has been demonstrated using azobisisobutyronitrile (AIBN) as the initiator and tert-butyl dithiobenzoate (tBDB) as the chain transfer agent (CTA). researchgate.net This process yields poly(this compound) (PODAm) with controlled molecular weights and low polydispersity indices (PDI < 1.3), which is a prerequisite for creating block copolymers. researchgate.net

The general methodology for synthesizing an A-B diblock copolymer using RAFT involves a two-step sequential monomer addition: nih.govrsc.org

Synthesis of the Macro-CTA: The first monomer (A) is polymerized via RAFT to create a homopolymer that is end-capped with the RAFT agent's functional group. This polymer is known as a macro-chain transfer agent (macro-CTA).

Chain Extension: The purified macro-CTA is then used to initiate the polymerization of the second monomer (B), in this case, ODA, to grow the second block from the end of the first block.

This process can be used to create block copolymers such as poly(styrene)-b-poly(this compound) or, conversely, using a PODAm macro-CTA to polymerize a different monomer for the second block. A closely analogous system, poly(N-dodecylacrylamide)-b-poly(ethylene glycol) (pDDA-b-PEG), was synthesized using a PEG-based macro-CTA to polymerize the N-alkylacrylamide block, illustrating the viability of this approach. acs.org

Alternating Copolymerization Using this compound Derivatives

Alternating copolymers feature a strictly alternating -A-B-A-B- sequence of monomer units. jku.at Synthesizing such structures with acrylamide derivatives often requires specialized techniques beyond standard free-radical polymerization.

A successful method for creating an alternating copolymer of this compound and 2-hydroxyethyl acrylamide involves a template monomer approach. jku.at The synthesis proceeds as follows:

A specific cyclic template monomer is designed and synthesized.

This monomer undergoes cyclopolymerization via a controlled method like RAFT, using a chain transfer agent such as 2-cyano-2-propyldodecyltrithiocarbonate (CPDTC). jku.at

The resulting cyclopolymer then undergoes a post-polymerization modification step. Aminolysis of the polymer with N-octadecyl amine yields the final A-B alternating poly(N-octadecyl acrylamide-alt-2-hydroxyethyl acrylamide). jku.at

This alternating sequence imparts unique properties not seen in the corresponding statistical copolymer. jku.atresearchgate.net For instance, the alternating copolymer exhibits distinct thermal behavior, including an isotropic temperature (Ti), which is absent in the amorphous random copolymer. jku.at This difference highlights how sequence control directly influences the material's bulk properties. jku.atresearchgate.net

Another strategy involves the copolymerization of a suprabular methacrylate (B99206) with N-hydroxysuccinimide acrylate, followed by post-polymerization reactions to yield alternating-rich copolymers of methacrylic acid and N-alkyl acrylamides, including this compound. acs.org The tendency of certain monomer pairs with different electron densities to alternate, such as N-isopropylacrylamide and maleic anhydride, also suggests that this compound could potentially form alternating copolymers with suitable electron-deficient comonomers. jku.atresearchgate.net

Advanced Characterization and Structural Analysis of N Octadecylacrylamide Polymers

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and organization of ODA polymers. By analyzing the interaction of electromagnetic radiation with the material, researchers can elucidate functional groups, determine molecular orientation, and analyze crystalline structures.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups and determining the molecular orientation within N-Octadecylacrylamide polymer systems. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, providing a molecular fingerprint of the material. In ODA polymers, characteristic bands for the amide group (N-H stretching, C=O stretching) and the alkyl chains (C-H stretching) are of particular interest.

Polarized FTIR spectroscopy, including transmission and reflection-absorption spectroscopy (RAS), is especially valuable for analyzing the anisotropic arrangement of molecules in ordered structures like Langmuir-Blodgett (LB) films. researchgate.net By comparing the spectra obtained with infrared radiation polarized parallel and perpendicular to a reference direction (such as the dipping direction during LB film deposition), a drastic infrared dichroism can be observed in ODA LB films. researchgate.net This indicates a high degree of biaxial orientation, where the molecules are not only oriented nearly perpendicular to the substrate but also ordered in-plane. researchgate.net

Studies have shown that for ODA LB films, the N-H and C=O groups of the acrylamide (B121943) moiety are oriented parallel to the substrate surface, while the alkyl chains are tilted. ubc.ca Temperature-dependent FTIR studies can also reveal phase transition behaviors in ODA polymer films by monitoring changes in the frequency and bandwidth of characteristic peaks, such as the symmetric and asymmetric CH₂ stretching bands. ubc.ca

Table 1: Key FTIR Bands for this compound Analysis

Wavenumber (cm⁻¹)Vibrational ModeStructural Interpretation
~3301N-H stretchingIndicates hydrogen bonding within the amide groups. ubc.ca
~2918CH₂ asymmetric stretchingRelates to the conformation and packing of the octadecyl chains. ubc.ca
~2850CH₂ symmetric stretchingRelates to the conformation and packing of the octadecyl chains. ubc.ca
~1700C=O stretching (Amide I)Characteristic of the amide functional group. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the chemical structure, connectivity, and dynamics at the atomic level. For copolymers containing this compound, ¹H and ¹³C NMR are routinely used for quantitative analysis.

The determination of monomer ratios in copolymers is a critical application. By integrating the signals corresponding to unique protons or carbons of each monomer unit in the NMR spectrum, the precise copolymer composition can be calculated. For instance, in copolymers of ODA with monomers like N-hydroxyethyl acrylamide (HEAm), the monomer feed ratio and the final copolymer composition are determined by ¹H NMR. rsc.orgcore.ac.uk This is achieved by comparing the integration of characteristic peaks, such as the methylene (B1212753) groups of the ODA side chain, against those of the comonomer. rsc.orgcore.ac.uk

Furthermore, NMR is a powerful technique for analyzing the ligand shell structure of nanoparticles functionalized with ODA or similar long-chain ligands. rsc.orgsemanticscholar.org While analyzing the ligand shell of nanoparticles can be challenging, NMR provides insights into ligand binding, arrangement, and dynamics. semanticscholar.org The proximity of the ligand's protons to the nanoparticle core can lead to significant line broadening in the ¹H NMR spectrum. semanticscholar.org This effect can be used to differentiate between protons closer to the core and those at the periphery of the ligand shell, providing a detailed picture of the ligand's conformation on the nanoparticle surface. semanticscholar.org

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline and semi-crystalline structures within this compound polymers. It provides information on the arrangement of polymer chains and the presence of ordered domains, such as lamellae. researchgate.net

In thin films of ODA-containing copolymers, XRD analysis reveals the formation of self-assembled lamellar structures. researchgate.netresearchgate.net The d-spacing, or the distance between adjacent lamellae, can be precisely measured from the position of the diffraction peaks. These studies show that the structure is highly dependent on factors like comonomer composition and thermal annealing conditions. researchgate.netresearchgate.net For example, statistical copolymers of ODA and hydroxyethyl (B10761427) acrylamide [p(ODA/HEAm)] can form a "side-chain-mixed" lamellar structure where both side chains are oriented perpendicular to the main chain plane. researchgate.netresearchgate.net Upon annealing at higher temperatures, these can transition to a "side-chain-segregated" structure. researchgate.netresearchgate.net

Grazing-incidence X-ray diffraction (GI-XRD) is a surface-sensitive variant of XRD that is particularly useful for analyzing the structure and orientation of lamellae in thin films. researchgate.net XRD studies on Langmuir-Blodgett films have confirmed that ODA monomers can form highly ordered two-dimensional crystals. researchgate.net

Table 2: XRD Findings for p(ODA/HEAm) Copolymer Films

Copolymer Composition (HEAm content)Annealing ConditionObserved StructureKey FindingReference
28% - 50%~10 °C above TgSide-chain-mixed lamellaeSelf-assembly into ordered lamellar structures is dependent on composition. researchgate.net, researchgate.net
36% - 50%~50 °C above TgSide-chain-segregated lamellaeAn order-order transition can be induced by higher temperature annealing. researchgate.net, researchgate.net

Microscopic and Imaging Techniques

Microscopy techniques provide direct, real-space visualization of the surface and structural features of ODA polymers, complementing the averaged structural information obtained from spectroscopy and diffraction.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and molecular arrangement of polymer films. It operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample.

AFM has been successfully used to characterize Langmuir-Blodgett monolayers of this compound. researchgate.net These studies have provided direct visual evidence of the high degree of order within these films. AFM images reveal that the alkyl chains in ODA monomer LB films are highly ordered, forming two-dimensional crystals. researchgate.net This contrasts with the more random molecular arrangement observed in the dodecyl side chains of poly(N-dodecylacrylamide) polymer LB films, highlighting the importance of the monomer's ability to pack efficiently. researchgate.net The results from AFM are consistent with data from XRD, confirming the crystalline nature of the ODA monomer films. researchgate.net

Scanning Tunneling Microscopy (STM) offers even higher, often atomic, resolution for imaging conductive or semi-conductive surfaces. It is exceptionally well-suited for studying the two-dimensional self-assembly of molecules on flat, conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG).

STM has been instrumental in clarifying the molecular alignment of ODA in self-assembled monolayers. researchgate.netrsc.org When a solution of ODA is applied to a graphite surface, the molecules physisorb and organize into well-defined structures. STM observations have provided direct evidence for a head-to-tail alignment of the ODA molecules within these monolayers. rsc.orgresearchgate.net This arrangement is stabilized by intermolecular hydrogen bonding between the amide groups of adjacent molecules. researchgate.net Furthermore, STM imaging has resolved the s-trans geometry of the alkene double bond relative to the carbonyl group. rsc.orgresearchgate.net These detailed structural insights are crucial for understanding the intermolecular interactions that govern the self-assembly process.

Table 3: STM Imaging Parameters for ODA Monolayers on Graphite

ParameterValueUnit
SubstrateHighly Oriented Pyrolytic Graphite (HOPG)-
Bias Voltage (Tip Positive)1.1V
Tunneling Current72pA
SolventPhenyloctane-

Electron Microscopy (TEM, SEM) for Nanostructure Visualization

Electron microscopy is a powerful tool for the direct visualization of the nanoscale structures formed by this compound polymers and copolymers.

Transmission Electron Microscopy (TEM) has been instrumental in revealing the morphology of aggregates formed by hydrophobically modified copolymers in solution. For instance, when copolymers of poly(ethylene glycol) methyl ether acrylate (B77674) (PEGA) and ODA were analyzed, TEM imaging showed the formation of spherical vesicles approximately 180 nm in diameter. acs.org The vesicle thickness was observed to be around 9 nm, which corresponds closely to the pitch of the lamellar structure found in the solid state, suggesting the vesicles form by the peeling of lamellar films during hydration. acs.org In other systems, TEM analysis has confirmed the presence of well-defined spherical nanogels. researchgate.net For example, nanogels synthesized via aggregation polymerization had an average diameter of 244 ± 81 nm as measured by TEM. researchgate.net This technique has also been used to characterize the hierarchical self-assembly of copolymers containing amino acid moieties, revealing structures like nanorods and larger nanofiber-like microcrystals. researchgate.net

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions and crystalline nature of polymers containing this compound. The long octadecyl side chains can self-assemble into semi-crystalline nanostructures, a phenomenon that is detectable by DSC. jku.at

For the poly(N-octadecyl acrylamide) homopolymer, DSC experiments reveal a distinct endothermic signal corresponding to the melting of these alkyl side-chain nanodomains. jku.at One study reported a narrow, intense signal at 34°C for poly(n-octadecyl acrylamide), indicating this nanophase separation melting temperature (TM). jku.at Another study found the melting temperature (Tm) of the ODA homopolymer to be 47.8°C. acs.org These variations can be influenced by the preceding crystallization process. researchgate.net

In copolymers, the thermal behavior is highly dependent on the comonomer type and content. For statistical copolymers of ODA and hydroxyethyl acrylamide (HEAm), DSC analysis showed that copolymers with HEAm content between 28% and 50% exhibit self-assembled lamellar structures upon annealing. rsc.orgnih.gov The melting temperature of the side chains (TM) in these copolymers is influenced by the composition. rsc.org For example, in copolymers of ODA and poly(ethylene glycol) methyl ether acrylate (PEGA), the Tm derived from the octadecyl pendants was observed to slightly increase from 38 to 43 °C as the ODA content increased from 40 to 80 mol %. acs.org The enthalpy of these melting peaks was found to be proportional to the weight fraction of ODA. acs.org

Comparing alternating and random copolymers reveals significant differences in thermal characteristics. An alternating copolymer of N-octadecyl acrylamide and 2-hydroxyethyl acrylamide shows a melting temperature similar to the ODA homopolymer, whereas the corresponding random copolymer exhibits a less pronounced Tm at a lower temperature. jku.at This highlights the impact of polymer sequence on side-chain crystallization. jku.atresearchgate.net

Table 1: Thermal Properties of this compound (ODA) Polymers from DSC

Polymer SystemODA Content (mol%)Thermal TransitionTemperature (°C)Reference
Poly(N-octadecyl acrylamide) Homopolymer100%Side-Chain Melting (TM)34 jku.at
Poly(N-octadecyl acrylamide) Homopolymer100%Melting Temperature (Tm)47.8 acs.org
PEGA/ODA Random Copolymer40%Melting Temperature (Tm)38 acs.org
PEGA/ODA Random Copolymer80%Melting Temperature (Tm)43 acs.org
Poly(N-octadecyl acrylamide-alt-2-hydroxyethyl acrylamide)-Melting Temperature (TM)Similar to ODA homopolymer jku.at

Rheological and Solution Properties Characterization

The incorporation of this compound into hydrophilic polymers like polyacrylamide creates hydrophobically modified polyacrylamides (HMPAMs) with unique rheological properties in aqueous solutions. The hydrophobic octadecyl side chains tend to associate, forming intermolecular and intramolecular networks that significantly influence the solution viscosity.

The apparent viscosity of HMPAM solutions is strongly dependent on polymer concentration. Below a certain critical concentration, the viscosity may be similar to or even lower than that of the unmodified polymer, but above this concentration, hydrophobic associations lead to the formation of a transient network structure, causing a dramatic increase in viscosity. researchgate.netresearchgate.net The length and concentration of the hydrophobic monomer are key factors; longer chains or higher concentrations of hydrophobes like ODA generally lead to stronger associations and a greater thickening effect. researchgate.net

The viscosity of these polymer solutions often exhibits shear-thinning behavior. mdpi.com At low shear rates, the intermolecular network is intact, resulting in high viscosity. As the shear rate increases, the network is disrupted, leading to a decrease in viscosity. mdpi.com This behavior is often reversible. researchgate.net The molecular weight of the copolymer also plays a role, with studies showing that the viscosity-average molecular weight of HMPAMs tends to decrease as the content of bulky hydrophobic monomers increases due to steric hindrance effects during polymerization. mdpi.com

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in solution, such as the micelles and nanogels formed by this compound-containing polymers. nih.gov DLS measures the time-dependent fluctuations in scattered light intensity to determine the hydrodynamic diameter of the particles.

DLS studies have been crucial in characterizing the self-assembly of hydrophobically modified polymers in water. For instance, copolymers of N-isopropylacrylamide (NIPAM), N-L-valine acrylamide, and a small amount of N-n-octadecylacrylamide were found to form polymeric micelles with an effective hydrodynamic diameter of around 25 nm. researchgate.net Similarly, DLS was used to study the associating properties of copolymers of acrylamide and this compound, confirming the formation of hydrophobic associations that influence polymer coil dimensions. imperial.ac.uk

The technique is also essential for characterizing nanogels. Hydrogel nanoparticles (nanogels) prepared with surface-immobilized this compound chains have been analyzed by DLS to determine their size, which can range from 30 to 300 nm. acs.orgnyu.edugoogle.com DLS is particularly useful for studying the response of these "smart" nanogels to environmental stimuli. For example, the pH-dependent swelling of poly(N-isopropylacrylamide-co-1-vinylimidazole) nanogels was demonstrated by an increase in the hydrodynamic diameter from 75 nm at pH 6.5 to 128 nm at pH 4.5 as the imidazole (B134444) groups became protonated. acs.org DLS can also detect aggregation, as seen in the abrupt collapse and subsequent aggregation of nanogels above their volume phase transition temperature. acs.orgresearchgate.net

Table 2: Particle Size of this compound (ODA) Polymer Systems by DLS

Polymer SystemStructureHydrodynamic Diameter (nm)ConditionsReference
PNIPAM-Val-C18 CopolymerMicelle~25In water researchgate.net
Poly(N-isopropylacrylamide-co-1-vinylimidazole) with ODANanogel30 - 300In water acs.orgnyu.edu
PNIPA-VI NanogelNanogel75pH 6.5 acs.org
PNIPA-VI NanogelNanogel128pH 4.5 acs.org

Advanced Surface Characterization

The self-assembly of this compound can lead to highly ordered structures, particularly in thin films. Advanced surface characterization techniques are employed to investigate the molecular arrangement and morphology at interfaces.

Langmuir-Blodgett (LB) films of ODA have been studied extensively. Polarized transmission and reflection absorption Fourier-Transform Infrared (FT-IR) spectroscopy measurements indicate that ODA molecules in LB films are oriented nearly perpendicular to the substrate surface. researchgate.netnii.ac.jp Furthermore, these studies revealed a high degree of in-plane order, with the molecules aligned along the dipping direction, resulting in a biaxially oriented film. researchgate.netnii.ac.jp This significant anisotropic arrangement is a characteristic of the N-alkylacrylamide chemical structure. researchgate.net

Atomic Force Microscopy (AFM) provides direct visualization of the surface topography at the nanoscale. AFM has been used to characterize the molecular arrangement in Langmuir-Blodgett monolayers. While polymer LB films of poly(N-dodecylacrylamide) showed random molecular arrangement, monomer LB films of this compound displayed highly ordered two-dimensional crystals. researchgate.net AFM has also been used to visualize the swollen and collapsed states of nanogels containing ODA on surfaces like mica, providing quantitative data on their dimensions and flattening behavior upon deposition. acs.orgresearchgate.net The combination of DLS and AFM offers a comprehensive understanding of these nanoparticles, showing, for example, that nanogels with surface ODA chains are highly compatible with lipid bilayers, leading to a self-initiated coating of the particles. acs.org

X-ray Photoelectron Spectroscopy (ESCA) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), stands as a powerful and widely utilized surface-sensitive analytical technique to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. oup.comacs.org The technique involves irradiating a solid surface with a beam of X-rays, which causes the emission of core-level electrons. acs.org By measuring the kinetic energy and number of these emitted photoelectrons, a spectrum is generated that provides a characteristic fingerprint of the surface chemistry. acs.orgresearchgate.net

In the context of this compound polymers, XPS is instrumental in verifying the presence and chemical state of constituent elements such as carbon, oxygen, and nitrogen on the polymer surface. This is particularly crucial for confirming the successful grafting of ODA onto substrates or for analyzing the surface of copolymers incorporating ODA. For instance, XPS has been employed to characterize the surface of multilayer films that include this compound, confirming the composition of the outermost layer. vt.edu The high surface sensitivity of XPS makes it an ideal tool for studying surface modification, contamination, and the segregation of polymer components at the surface. oup.com

Study of Langmuir-Blodgett (LB) Films and Multilayers

The amphiphilic nature of the this compound monomer, which possesses a hydrophilic amide group and a long hydrophobic octadecyl chain, makes it an excellent candidate for the formation of highly ordered monomolecular films at the air-water interface, known as Langmuir films. koreascience.krresearchgate.net These monolayers can be subsequently transferred onto solid substrates layer by layer using the Langmuir-Blodgett (LB) technique, creating ultrathin and uniform multilayer films with a precisely controlled thickness and molecular orientation. researchgate.netazom.com

The study of this compound LB films has revealed that the monomer forms stable and condensed monolayers on a water subphase. researchgate.net These monolayers can be successfully deposited onto various solid supports, with transfer ratios close to 1.0, indicating a consistent and regular deposition process. researchgate.net Upon deposition, the ODA molecules exhibit a high degree of structural organization. Research indicates that the alkyl chains are oriented nearly perpendicular to the film plane. researchgate.netacs.org Furthermore, a significant finding is the in-plane ordering of the ODA molecules, leading to a biaxial orientation within the LB multilayers. researchgate.netacs.org This high level of organization is a distinguishing feature of this compound LB films compared to corresponding acrylate derivatives. acs.org

The polymerization of these highly ordered ODA LB multilayers can be initiated by UV irradiation, resulting in the formation of uniform polymer films that are insoluble in common organic solvents. researchgate.netacs.org This property has led to investigations into their potential application as high-resolution negative-tone photoresists in microlithography. vt.eduazom.com

Below is a table summarizing key findings from the study of this compound Langmuir-Blodgett films:

PropertyFindingSource(s)
Monolayer Formation This compound forms stable, solid condensed monolayers on a water surface. researchgate.net
Transfer Ratio The monolayers can be transferred to solid substrates with a transfer ratio of approximately 1.0. researchgate.net
Molecular Orientation In LB films, the ODA molecules are oriented nearly perpendicular to the substrate surface. researchgate.netacs.org
In-Plane Ordering The molecules exhibit a high degree of in-plane order along the dipping direction, resulting in biaxial orientation. researchgate.netacs.org
Polymerization The ODA LB multilayers can be completely polymerized using UV irradiation. researchgate.netacs.org
Polymer Film Properties The resulting polymer LB films are uniform and show high stability against solvents. researchgate.net

Self Assembly and Nanostructure Formation in N Octadecylacrylamide Systems

Formation of Ordered Polymeric Structures

N-Octadecylacrylamide (ODA) is a monomer notable for its long hydrophobic alkyl side chain. Polymers and copolymers derived from ODA exhibit a strong tendency to self-assemble into highly organized nanostructures. This behavior is primarily driven by the segregation of the bulky, nonpolar octadecyl side chains from the more polar polymer backbone or hydrophilic comonomer units. This segregation leads to the formation of various ordered morphologies, including lamellar sheets, micelles, and other nanophase-separated domains, which are influenced by factors such as copolymer composition, temperature, and annealing conditions.

Self-Assembled Lamellar Structures in this compound Copolymers

Copolymers incorporating this compound often self-assemble into well-defined lamellar, or layered, structures. This phenomenon is particularly well-documented in statistical copolymers of ODA with a hydrophilic comonomer like hydroxyethyl (B10761427) acrylamide (B121943) (HEAm). rsc.orgchemrxiv.orgresearchgate.net The formation of these layers is a result of microphase separation, where the hydrophobic ODA side chains aggregate together, distinct from the hydrophilic polymer main chain and HEAm side chains. researchgate.netresearchgate.net Studies on thin films of poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) [p(ODA/HEAm)] have shown that copolymers with a HEAm content between 28% and 50% form these self-assembled lamellae when annealed at a temperature approximately 10°C above their glass-transition temperature (Tg). rsc.orgchemrxiv.orgresearchgate.netresearchgate.net The specific architecture of these lamellae can vary, leading to distinct classifications based on the arrangement of the side chains.

One of the primary morphologies observed is the "side-chain-mixed" lamellar structure. rsc.orgresearchgate.net In this arrangement, the polymer main chains form the primary lamellar plane. chemrxiv.orgresearchgate.net The hydrophobic ODA side chains and the hydrophilic HEAm side chains both orient themselves perpendicularly to this main-chain plane. rsc.orgresearchgate.netresearchgate.net However, they are "mixed" in the sense that they can extend from either side of the plane. researchgate.net The driving force for this assembly is the segregation between the hydrophobic octadecyl side chains and the comparatively hydrophilic region composed of the polymer backbone and the HEAm units. researchgate.netresearchgate.net This structure is typically formed upon annealing at temperatures slightly above the polymer's glass transition temperature. researchgate.netacs.org The lamellar sheets then stack through the association of the hydrophobic octadecyl side chains from adjacent layers in a tail-to-tail fashion. researchgate.net

A second, distinct lamellar morphology is the "side-chain-segregated" structure. rsc.orgresearchgate.net This formation is observed under specific conditions, particularly in copolymers with a HEAm content between 36% and 50% when subjected to annealing at a significantly higher temperature (around 160 °C or approximately 50 °C above Tg). rsc.orgchemrxiv.orgresearchgate.net In this configuration, the ODA and HEAm side chains are still oriented perpendicular to the main-chain lamellar plane, but they are segregated and point in opposite directions. researchgate.netresearchgate.netacs.org This creates a more defined separation, with hydrophobic ODA side chains pointing one way and hydrophilic HEAm side chains pointing the other. researchgate.net The lamellar periodicity, or layer thickness, in the side-chain-segregated structure is consequently larger than that of the side-chain-mixed structure because it encompasses the length of both an ODA and a HEAm side chain. researchgate.net

The transformation between the side-chain-mixed and the side-chain-segregated lamellar structures is an example of an order-order transition. chemrxiv.orgacs.org This transition is critically dependent on both the comonomer composition and the annealing temperature. rsc.orgresearchgate.net For p(ODA/HEAm) copolymers with a HEAm content between 36% and 50%, annealing at a temperature just above Tg (e.g., Tg + 10°C) results in the side-chain-mixed lamellae. chemrxiv.orgresearchgate.net Upon increasing the annealing temperature significantly (e.g., to 90°C or 160°C), the system undergoes a transition to the more ordered side-chain-segregated lamellar structure. chemrxiv.orgresearchgate.netnih.gov

This transition is governed by a balance of forces: the strain forces generated during self-assembly and the segregation forces between the different comonomer units. rsc.orgresearchgate.net At lower annealing temperatures, the system adopts the side-chain-mixed structure. As the temperature rises, the increased molecular mobility allows the chains to overcome the strain of aligning identical side chains, favoring the stronger segregation between the hydrophobic ODA and hydrophilic HEAm groups, thus forming the side-chain-segregated structure. acs.org Recent studies have also shown that hydration and dehydration can induce these transitions; annealing under humid conditions at 60°C can form a side-chain segregated structure, which then transitions to a side-chain mixed structure upon dehydration at 90°C. acs.orgnih.gov

Table 1: Order-Order Transitions in p(ODA/HEAm) Copolymers

HEAm Content (%)Annealing ConditionObserved Lamellar StructureReference
28 - 50~10°C above TgSide-Chain-Mixed rsc.orgchemrxiv.orgresearchgate.net
36 - 50High Temperature (~160°C)Side-Chain-Segregated rsc.orgchemrxiv.orgresearchgate.net
5060°C (Humid)Side-Chain-Segregated acs.orgnih.gov
5090°C (Dehydration)Side-Chain-Mixed acs.orgnih.gov

Nanophase Separation Phenomena in this compound Polymers

Homopolymers of this compound, poly(N-octadecyl acrylamide) or p(ODA), also exhibit ordering due to a phenomenon known as nanophase separation. jku.at This effect describes the self-assembly of the long alkyl side chains into semi-crystalline nanostructures, a process that occurs independently of the main polymer backbone. jku.atresearchgate.net Differential scanning calorimetry (DSC) experiments on p(ODA) reveal a distinct endothermal signal around 34°C, which indicates the melting temperature of these self-assembled side-chain nanodomains. jku.atresearchgate.net

This backbone-independent melting confirms that the octadecyl side chains can organize and form ordered, semi-crystalline regions on their own. jku.at X-ray diffraction (XRD) studies on films of poly(N-alkyl acrylamides) show that polymers with 16 or more carbons in the side chain, such as p(ODA), exhibit diffraction peaks corresponding to these crystallized side chains. acs.org Temperature-controlled infrared spectroscopy further supports this, showing clear shifts in the C-H stretching signals that correspond to changes in the side-chain conformation, while the amide signals related to the backbone remain unaffected by the side-chain melting. jku.at This provides strong evidence that the side chains act independently, driving the formation of nanophase-separated structures. jku.at

Formation of Polymeric Micelles with this compound Derivatives

When this compound is copolymerized with more hydrophilic monomers, the resulting amphiphilic copolymers can self-assemble into polymeric micelles in aqueous solutions. acs.org These micelles typically consist of a core-shell structure. The hydrophobic octadecyl side chains from the ODA units aggregate to form a solid, hydrophobic core, effectively minimizing their contact with the aqueous environment. acs.org The hydrophilic segments of the copolymer form a solvated outer shell or corona, which stabilizes the micelle in the solution. mdpi.com

For instance, copolymers of N-isopropylacrylamide (NIPAM), N-glycine acrylamide, and this compound have been shown to form polymeric micelles with diameters of approximately 16 nm in cold aqueous solutions. acs.org Similarly, end-alkylated poly(N-isopropylacrylamide) using lipophilic initiators with octadecyl chains form multipolymeric micelles composed of a rigid core of octadecyl chains and a diffuse corona of solvated PNIPAM chains. The formation of these micelles is a spontaneous self-assembly process that occurs when the concentration of the amphiphilic polymer in the solution is above a certain level known as the critical micelle concentration (CMC). mdpi.com These structures are of significant interest for applications such as drug delivery, where the hydrophobic core can encapsulate nonpolar molecules. mdpi.com

Table of Compounds

Nanocrystal Formation from this compound Monomers

This compound (ODA) monomers can be prompted to form nanocrystals in an aqueous environment through methods such as the reprecipitation method. researchgate.netresearchgate.net This technique involves dissolving the monomer in a good solvent and then rapidly injecting this solution into a poor solvent (in this case, water), causing the molecules to aggregate and precipitate as nano-sized crystals.

Research has successfully demonstrated the preparation of this compound nanocrystals as a water dispersion. researchgate.netresearchgate.net The size of these nanocrystals is dependent on the specific preparation conditions and typically ranges from 120 nm to 350 nm. researchgate.netresearchgate.net The polymerization behavior of this compound within these nanocrystals has been observed to be fundamentally similar to its polymerization in bulk crystal form. researchgate.net

Property Description Source(s)
Preparation MethodReprecipitation Method researchgate.netresearchgate.net
Resulting FormWater Dispersion of Nanocrystals researchgate.netresearchgate.net
Size Range120 nm to 350 nm researchgate.netresearchgate.net
PolymerizationEssentially the same as in bulk crystals researchgate.net

Langmuir-Blodgett Film Assembly and Properties of this compound

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films with a high degree of control over thickness and molecular orientation. azom.com this compound, an amphiphilic monomer with a hydrophobic long-chain alkyl group and a hydrophilic amide group, is an excellent candidate for forming well-defined LB films. koreascience.krresearchgate.net These films are known for their highly ordered structure and have been investigated for applications requiring high-resolution patterning. azom.cominnovations-report.com

Monolayer Formation and Stability on Interfaces

The formation of a stable monolayer at an interface, typically the air-water interface, is the foundational step in creating LB films. When a solution of this compound (e.g., in benzene (B151609) or chloroform) is spread on a water subphase, the molecules orient themselves with the hydrophilic amide groups interacting with the water and the hydrophobic octadecyl chains pointing away from it. azom.comresearchgate.net

Upon compression of this spread layer, the this compound molecules organize into a condensed monolayer. researchgate.net Studies have shown that ODA forms a stable, solid condensed monolayer on the water surface. researchgate.net The stability of this monolayer is crucial for the subsequent deposition process and is significantly influenced by hydrogen bonding between the amide groups of adjacent ODA molecules. researchgate.net

Multilayer Deposition and Polymerization within LB Films

Once a stable monolayer is formed, it can be transferred onto a solid substrate layer by layer using the Langmuir-Blodgett deposition technique. researchgate.net This process typically involves repeatedly dipping and withdrawing the substrate through the monolayer. For this compound, this deposition can be achieved with a transfer ratio of approximately 1.0, indicating a consistent and regular transfer of the monolayer to the substrate in each cycle. azom.comresearchgate.net

These deposited multilayers of ODA monomers can be subsequently polymerized, for instance, by exposure to ultraviolet (UV) irradiation. researchgate.net The polymerization transforms the monomer film into a polymer film, which results in a uniform, thin film with high stability against solvents. researchgate.net This difference in solubility between the monomer and the polymerized LB film is a key property, enabling its use as a negative resist in lithography, where the polymerized regions become insoluble. researchgate.net

Molecular Orientation within Self-Assembled Films

The molecules within the this compound LB films exhibit a high degree of order. Characterization using techniques like Fourier transform infrared (FTIR) spectroscopy and X-ray diffraction has revealed specific details about their arrangement. researchgate.net

Scanning Tunneling Microscopy (STM) observations of ODA monolayers on a graphite (B72142) surface have clarified a head-to-tail alignment of the molecules. rsc.org Within the highly ordered, two-dimensional crystalline structure of the LB films, the alkyl chains are not perpendicular to the film plane but are tilted. researchgate.net Analysis suggests that the N-alkyl chains are tilted at an angle of approximately 28° relative to the film plane. researchgate.net This specific orientation is a characteristic feature of N-alkylacrylamide LB films and is stabilized by the strong intermolecular hydrogen bonds within the hydrophilic layers. researchgate.net This anisotropic arrangement of ODA molecules leads to a significant dichroism in polarized FTIR measurements. researchgate.net

ParameterFindingTechnique(s)Source(s)
Monolayer State Stable solid condensed monolayerLangmuir Trough researchgate.net
Transfer Ratio Approximately 1.0Langmuir-Blodgett Deposition azom.comresearchgate.net
Post-Deposition Process Polymerization by UV irradiationUV Spectroscopy researchgate.net
Molecular Alignment Head-to-tailScanning Tunneling Microscopy (STM) rsc.org
Alkyl Chain Tilt Angle ~28° against the film planeFTIR, X-ray Diffraction, AFM researchgate.net
Stabilizing Interaction Hydrogen bonding between amide groupsFTIR Spectroscopy researchgate.net

Theoretical and Computational Investigations of N Octadecylacrylamide Polymers

Computational Studies on Polymerization Mechanisms

Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms governing the polymerization of monomers like N-Octadecylacrylamide (ODA). These studies offer insights into reaction pathways, transition states, and the energetics of polymer formation that are often difficult to probe experimentally.

One area of significant computational investigation has been the thermal self-initiation of acrylates. wpmucdn.com While direct computational studies on the self-initiation of ODA are not widely reported, research on related alkyl acrylates provides a foundational understanding. wpmucdn.com Computational studies on methyl acrylate (B77674) (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA) have been performed to understand the mechanism of spontaneous thermal polymerization. wpmucdn.com These studies, often complemented by experimental techniques like mass spectrometry, help to confirm the mechanisms by which initiating species are created. wpmucdn.com It has been noted that at high temperatures, alkyl acrylates can polymerize without any added thermal initiators, a phenomenon accompanied by significant chain-transfer reactions. wpmucdn.com

More specific to this compound, computational insights can be inferred from studies on its controlled polymerization. The Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process has been successfully applied to hydrophobic acrylamide (B121943) derivatives, including this compound (ODAm). researchgate.net A study comparing the RAFT homopolymerization of N-tert-butylacrylamide (TBAm), ODAm, and N-diphenylmethylacrylamide (DPMAm) revealed that ODAm exhibits a well-controlled polymerization. researchgate.net This control is evidenced by a low polydispersity index (PDI) below 1.3 for number average molecular weights (Mn) up to 30,000 g·mol⁻¹ and conversions reaching 70%. researchgate.net In contrast, the polymerization of DPMAm was limited to less than 20% conversion, a result attributed to steric hindrance. researchgate.net Such studies highlight how computational and theoretical considerations of monomer structure, like the steric bulk of the N-substituent, are crucial for predicting and understanding polymerization behavior.

MonomerPolymerization MethodKey FindingsReference
This compound (ODAm) RAFTWell-controlled polymerization; PDI < 1.3 for Mn up to 30,000 g·mol⁻¹; Conversion up to 70%. researchgate.net
N-tert-butylacrylamide (TBAm) RAFTWell-controlled polymerization; PDI < 1.3 for Mn up to 30,000 g·mol⁻¹; Conversion up to 70%. researchgate.net
N-diphenylmethylacrylamide (DPMAm) RAFTPoorly controlled polymerization; Conversion < 20% due to steric hindrance. researchgate.net

Theoretical Calculations for Polymer Conformation and Structure

Theoretical calculations and molecular modeling are indispensable for understanding the conformation and structural organization of poly(this compound) (PODA) and related polymers. These methods can predict how polymer chains fold and arrange themselves, which in turn dictates the material's macroscopic properties.

Scanning Tunneling Microscopy (STM) observations of this compound (ODA) self-assembled on a graphite (B72142) surface have provided direct visualization of its molecular alignment. researchgate.net These studies revealed a head-to-tail alignment of the ODA molecules, forming well-ordered, two-dimensional crystals. researchgate.net The molecules arrange into stripe-shaped lamella bands with a width of approximately 2.7 nm, which corresponds to the estimated length of the ODA molecule. researchgate.net The separation between the alkyl chains was measured to be about 0.47 nm. researchgate.net This experimental data, consistent with molecular models, confirms the highly ordered packing of the monomer units, a feature that influences the structure of the resulting polymer.

Temperature-dependent infrared (IR) spectroscopy, coupled with theoretical interpretations, is a powerful technique for probing conformational changes in the side chains of poly(n-alkyl acrylamides). researchgate.net For polymers like poly(dodecyl acrylamide) and poly(octadecyl acrylamide), IR spectroscopy can monitor the transition between ordered and disordered conformations of the alkyl side chains. researchgate.net A measurable hypsochromic shift (a shift to higher wavenumbers) of about 4 cm⁻¹ in the C-H stretching vibration signals is observed upon cooling below the crystallization temperature (Tc). researchgate.net This shift indicates a transition from a disordered, liquid-like state to a more ordered, all-trans conformation of the alkyl side chains, confirming nanophase separation where the side chains crystallize independently of the polymer backbone. researchgate.net

PolymerTechniqueObservationInterpretationReference
This compound (monomer) STMHead-to-tail alignment; Lamella bands of ~2.7 nm width; Alkyl chain separation of ~0.47 nm.Highly ordered 2D crystal formation on graphite. researchgate.net
Poly(n-alkyl acrylamides) Temperature-Dependent IR SpectroscopyHypsochromic shift of C-H stretching bands upon cooling.Transition of alkyl side chains from disordered to an ordered, all-trans conformation (nanophase separation). researchgate.net

Modeling of Self-Assembly Processes and Phase Behavior

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic amide group, drives the self-assembly of its polymers and copolymers into complex, ordered structures. Modeling these processes provides critical insights into the thermodynamic and kinetic factors that govern the formation of these mesophases.

Computational and theoretical studies have been particularly fruitful in investigating copolymers of ODA. Research on statistical copolymers of this compound (ODA) and hydroxyethyl (B10761427) acrylamide (HEAm), denoted as p(ODA/HEAm), demonstrates that these relatively simple random copolymers can form highly organized self-assembled lamellae. researchgate.netchemrxiv.orgrsc.org The final structure is highly dependent on both the comonomer composition and the annealing conditions. researchgate.netchemrxiv.org

For instance, p(ODA/HEAm) copolymers with a HEAm content between 28% and 50% form a "side-chain-mixed" lamellar structure when annealed at a temperature approximately 10 °C above the glass-transition temperature (Tg). researchgate.netchemrxiv.orgrsc.org In this phase, both the ODA and HEAm side chains are oriented perpendicularly to the plane of the polymer main chain but are intermixed. researchgate.netchemrxiv.org

Interestingly, a thermally induced order-order transition can occur. researchgate.netchemrxiv.orgrsc.org Upon annealing at a much higher temperature (around 50 °C above Tg or specifically at 160 °C), copolymers with a HEAm content between 36% and 50% transform into a "side-chain-segregated" lamellar structure. researchgate.netchemrxiv.orgrsc.orgresearcher.life In this configuration, the ODA and HEAm side chains are still oriented perpendicular to the polymer backbone but are segregated into distinct layers, pointing in opposite directions. chemrxiv.orgresearcher.life Theoretical analysis concludes that the formation of these distinct lamellar structures is governed by a balance between the strain forces generated during self-assembly and the segregation forces between the chemically different comonomer units. researchgate.netchemrxiv.orgrsc.org

Further complexity is observed in copolymers of N-alkylacrylamides with ionic monomers. For example, copolymers of this compound and sodium 2-acrylamido-2-methyl-1-propanesulfonate, when complexed with surfactants like cetyltrimethylammonium, exhibit phase transitions from lamellar to modulated-lamellar or hexagonal and even disordered cubic morphologies, depending on the copolymer composition. acs.org These findings underscore the ability to fine-tune the self-assembled structure and resulting material properties through precise control of the polymer's chemical makeup, as predicted and explained by theoretical models of polymer phase behavior. acs.org

Copolymer SystemAnnealing ConditionsObserved StructureStructural DescriptionReference
p(ODA/HEAm) with 28-50% HEAm ~10 °C above TgSide-Chain-Mixed LamellarODA and HEAm side chains are intermixed and oriented perpendicular to the main chain plane. researchgate.netchemrxiv.orgrsc.org
p(ODA/HEAm) with 36-50% HEAm ~50 °C above Tg (e.g., 160 °C)Side-Chain-Segregated LamellarODA and HEAm side chains are segregated into separate layers, oriented perpendicular to the main chain plane and in opposite directions. researchgate.netchemrxiv.orgrsc.orgresearcher.life
p(ODA/Na-AMPS) + Surfactant Composition-dependentLamellar, Hexagonal, Disordered CubicTransition between different ordered phases based on the ratio of ionic to non-ionic monomers. acs.org

Biomedical Applications

The unique amphiphilic nature of copolymers containing this compound has been extensively explored for various biomedical purposes. By combining the hydrophobic this compound with hydrophilic monomers, researchers can create materials with tunable properties suitable for interaction with biological systems.

The integration of this compound into copolymers and nanogels is a key strategy for creating sophisticated drug delivery vehicles. polysciences.comnih.gov The long octadecyl chain imparts a hydrophobic character that drives the self-assembly of these polymers into nanoparticles or micelles in aqueous environments. These structures possess a hydrophobic core, which serves as a reservoir for encapsulating hydrophobic drug molecules, and a hydrophilic shell that ensures stability in biological fluids. oaji.net

A notable example involves copolymers of this compound with N-isopropylacrylamide (NIPAAm). These copolymers form thermoresponsive nanoparticles that can undergo a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). ni.ac.rsacs.org Below the LCST, the polymer is hydrated and swollen, while above it, the polymer dehydrates and collapses. This transition can be harnessed to trigger the release of an encapsulated drug at a target site by localized heating. For instance, thermoresponsive hydrogel nanoparticles have been synthesized by the self-assembly of a cholesterol-bearing pullulan (CHP) and a copolymer of N-isopropylacrylamide and N-[4-(1-pyrenyl)butyl]-N-n-octadecylacrylamide. acs.org These mixed nanoparticles demonstrated a thermoreversible size change, increasing in diameter from approximately 47 nm to 160 nm when heated above the LCST of the NIPAAm component, without macroscopic aggregation. acs.org

Nanogels, which are cross-linked polymer networks, offer high drug loading efficiency due to their large surface area and porous structure. nih.gov When modified with this compound, their stability and interaction with lipid-based structures are enhanced. mdpi.com In one study, poly(N-isopropylacrylamide-co-1-vinylimidazole) nanogels were surface-modified with this compound. acs.org This hydrophobic modification improved the nanogels' compatibility with lipid bilayers, leading to a self-initiated coating of the particles with a lipid layer, which has significant potential for creating advanced drug carriers. mdpi.comacs.org

Table 1: Examples of this compound in Drug Delivery Systems

Polymer SystemKey MonomersApplication/FindingReference
Amphiphilic CopolymersThis compoundForms amphiphilic copolymers for drug delivery. polysciences.com polysciences.com
Thermoresponsive NanoparticlesN-isopropylacrylamide, N-[4-(1-pyrenyl)butyl]-N-n-octadecylacrylamide, Cholesterol-bearing pullulanSelf-assembled into thermoresponsive nanoparticles that change size with temperature, suitable for controlled release. acs.org acs.org
Hydrophobically Modified NanogelsN-isopropylacrylamide, 1-vinylimidazole, this compoundCreated nanogels with high compatibility with lipid bilayers, enabling self-coating with lipids for enhanced delivery. acs.org acs.org
Liposome-Polymer ComplexesN-isopropylacrylamide, N-[4-(1-pyrenyl)butyl]-N-n-octadecylacrylamide, N-glycydyl-acrylamideThe copolymer binds to and destabilizes cationic lipid vesicles, indicating strong interaction for drug release modulation. nih.gov nih.gov

Polymers incorporating this compound are instrumental in designing controlled release formulations. polysciences.com The release of therapeutic agents can be modulated by external stimuli such as temperature or pH, owing to the responsive nature of the polymer matrix. The hydrophobic interactions involving the octadecyl chains are pivotal to this mechanism.

Stimuli-responsive copolymers containing this compound can be engineered to release drugs in response to specific physiological cues. ni.ac.rs For example, a copolymer based on N-isopropylacrylamide (pNIPAM), which is temperature-sensitive, can be combined with pH-responsive monomers and hydrophobic groups from this compound. ni.ac.rs This results in a multi-stimuli-responsive system where drug release can be finely tuned. The hydrophobic domains formed by the octadecyl groups can physically entrap drug molecules, and a change in temperature or pH alters the polymer's conformation, leading to the release of the cargo.

The stability of drug-loaded nanocarriers is also enhanced by the inclusion of this compound. In one study, N-(n-octadecyl) acrylamide was attached to the surface of poly(N-isopropylacrylamide-co-1-vinylimidazole) hydrogel nanoparticles to form "lipobeads". mdpi.com These lipobeads exhibited greater stability and underwent reversible swelling and de-swelling without fusing, a critical feature for predictable and controlled release. mdpi.com

Research has shown that hydrogels synthesized from materials like poly(N-isopropylacrylamide) are promising for creating biocompatible materials for tissue engineering and drug delivery. mdpi.com The addition of this compound can modify surface properties and cellular interactions. For instance, a copolymer containing N-isopropylacrylamide, a phosphorylcholine (B1220837) derivative, and N-(n-octadecyl) acrylamide was used to create a surface that supported the attachment and proliferation of U937 macrophages. nih.gov This demonstrates that incorporating this compound can facilitate specific, desirable cell-material interactions. The phosphorylcholine component mimics the natural cell membrane, reducing non-specific protein adsorption, while the hydrophobic this compound likely plays a role in the specific interactions allowing macrophage adhesion. nih.govd-nb.info

The development of hybrid nanogels, which combine different types of polymers, is another avenue where this compound contributes to biocompatibility. nih.gov These systems can be designed to have a surface chemistry that minimizes adverse reactions in the body while the core, potentially containing this compound, manages the therapeutic payload. nih.gov

Surface Science and Coatings

The pronounced hydrophobicity of the octadecyl chain makes this compound a prime candidate for applications in surface modification and protective coatings.

Coatings formulated with this compound are highly effective at repelling water. polysciences.com This hydrophobicity is a direct result of the long, nonpolar alkyl chain, which minimizes the surface energy and reduces the adhesion of water droplets. This property is highly desirable for creating water-resistant and anti-fouling surfaces for industrial and marine applications. polysciences.comlookchem.com

Anti-fouling coatings prevent the unwanted accumulation of microorganisms, plants, or algae on submerged structures. The hydrophobic surface created by this compound-containing polymers makes it difficult for fouling organisms to attach firmly. While the monomer itself provides hydrophobicity, it is often copolymerized with other monomers to optimize coating performance, durability, and adhesion to the substrate. google.com

This compound can be polymerized onto various surfaces to permanently alter their properties. This can be achieved through techniques such as grafting polymerization, where polymer chains are grown directly from the substrate, or by applying a pre-synthesized polymer solution.

Studies have investigated the formation of monolayers of poly(N-alkylacrylamides) on water surfaces. oup.com It was found that poly(this compound) itself tends to aggregate due to the strong cohesive forces of the long alkyl chains, preventing the formation of a stable monolayer on a water surface. oup.com However, when copolymerized with other monomers, this strong hydrophobicity can be controlled to create uniform and stable surface films. For instance, FT-IR spectroscopic measurements of this compound Langmuir-Blodgett films show that the molecules orient themselves nearly perpendicular to the substrate surface, creating a highly ordered and dense hydrophobic layer. researchgate.net This precise orientation is key to achieving maximal water repellency and creating a well-defined modified surface.

Adhesives and Sealants Incorporating this compound Derivatives

This compound (ODA) and its derivatives are incorporated into adhesive and sealant formulations to enhance specific performance characteristics, primarily due to the long, hydrophobic octadecyl (C18) chain. polysciences.comcymitquimica.com The inclusion of this monomer in polymer backbones for specialty adhesives can improve tack and flexibility. polysciences.com Its principal contribution is the significant increase in hydrophobicity, which imparts greater water repellency and resistance to the final adhesive or sealant. polysciences.comcymitquimica.com This makes ODA-containing polymers suitable for applications where moisture resistance is critical.

The long alkyl chain enhances the mechanical properties of the adhesive material. cymitquimica.com Furthermore, polymers incorporating ODA show improved resistance to hydrolysis compared to those based on acrylic or methacrylic esters, contributing to the long-term stability and durability of the adhesive bond. specialchem.com The amphiphilic nature of ODA, combining a hydrophilic acrylamide group with a hydrophobic alkyl chain, allows it to act as a surfactant, which can improve the interaction and adhesion between the adhesive and low-energy surfaces. cymitquimica.com This is particularly valuable in creating pressure-sensitive adhesives (PSAs) for challenging substrates like polyethylene (B3416737). For instance, incorporating monomers with long alkyl chains, such as stearyl acrylate (which is structurally similar to ODA), has been shown to enhance the adhesion performance of waterborne PSAs on materials like high-density polyethylene (HDPE). researchgate.net

Smart Materials and Stimuli-Responsive Systems

This compound is a key monomer in the development of smart materials, particularly those that respond to external stimuli like temperature and pH. Its long C18 side chain is capable of forming ordered, crystalline structures, which can be disrupted and reformed in response to environmental changes, leading to macroscopic changes in the material's properties.

Thermoresponsive and pH-Responsive this compound Hydrogels

Hydrogels synthesized with this compound often exhibit sharp thermoresponsive behavior. This property is derived from the reversible crystallization and melting of the long octadecyl side chains. researchgate.net Below a specific crystal melting temperature (Tₘ), the hydrophobic C18 side chains self-assemble into ordered, crystalline lamellar structures. This ordering makes the material harder and more rigid. researchgate.net Above the Tₘ, these crystalline domains melt and become amorphous, leading to a softer, more flexible state. researchgate.net This distinct hard-to-soft transition forms the basis for thermoresponsive shape-memory effects, where a hydrogel can be deformed at a high temperature and will retain its temporary shape upon cooling, but will recover its original shape when reheated above its Tₘ. researchgate.net

The thermoresponsiveness can be tuned by copolymerizing ODA with hydrophilic monomers. For example, copolymers of ODA and 2-hydroxyethyl acrylamide (HEAm) can form self-assembled lamellar structures and exhibit thermoresponsive properties. researchgate.net

When ODA is copolymerized with pH-sensitive monomers like acrylic acid (AA) or N-glycine acrylamide, the resulting hydrogels can respond to changes in both temperature and pH. acs.org The pH-responsiveness is governed by the protonation and deprotonation of the acidic or basic functional groups on the comonomer. acs.org At certain pH values, these groups can become ionized, leading to electrostatic repulsion between polymer chains and causing the hydrogel to swell. A change in pH can neutralize these charges, causing the hydrogel to shrink. This dual-stimuli response allows for more complex and controlled behavior, where the temperature-triggered transition can be modulated by the pH of the surrounding environment. acs.org The equilibrium swelling ratio (ESR) is a key parameter used to quantify this behavior.

Table 1: Example of Thermoresponsive Swelling Behavior in Smart Hydrogels This table illustrates the typical change in swelling ratio with temperature for a thermoresponsive hydrogel system.

Temperature (°C) Equilibrium Swelling Ratio (ESR) Hydrogel State
6 18.6 Swollen (Hydrophilic)
20 17.5 Swollen (Hydrophilic)
30 8.9 Transitioning
40 1.5 Collapsed (Hydrophobic)
50 1.2 Collapsed (Hydrophobic)

Data based on representative values for N-isopropyl acrylamide based hydrogels, which exhibit behavior analogous to ODA-based systems. mdpi.com

Self-Healing Materials Incorporating this compound Copolymers

The unique structural properties of this compound copolymers are being explored for the development of self-healing materials. The healing mechanism in these polymers often relies on reversible physical interactions, such as van der Waals forces and hydrogen bonds, or dynamic chemical bonds.

A key strategy involves controlling the monomer sequence within the copolymer chain. Research has shown that alternating copolymers can exhibit significantly faster self-healing properties compared to their statistical (random) counterparts. jku.at This enhanced healing is attributed to a "zip-like" behavior of the alternating chains, which allows for more efficient and rapid re-establishment of interactions across a damaged interface. jku.at Synthesizing alternating-rich copolymers of methacrylic acid and octadecyl acrylamide has been shown to produce materials with sequence-driven thermal response properties. acs.org Studies on similar acrylate systems confirm that a uniform microstructure, as found in alternating copolymers, is crucial for rapid property recovery, avoiding the pinning of polymer chains in glassy clusters that can hinder healing. acs.org

Another approach to creating self-healing materials involves incorporating metal-ligand coordination bonds into the polymer network. mdpi.com Copolymers of acrylamide and acrylic acid can form complexes with metal ions, creating dynamic, reversible cross-links. When the material is damaged, these coordination bonds can break and reform, allowing the material to heal. mdpi.com Incorporating hydrophobic monomers like ODA into such systems could add further reversible interaction points, potentially enhancing the healing efficiency and environmental resistance of the material.

Table 2: Example of Mechanical and Self-Healing Properties in Acrylamide Copolymers This table shows representative mechanical data for self-healing copolymers, illustrating the potential for materials incorporating acrylamide derivatives to recover their properties after damage.

Copolymer Composition (AAm/AAc ratio) Tensile Strength (Original) Modulus of Elasticity (Original) Healing Efficiency (Strength)
84.5 / 14.5 125 MPa 4.3 GPa ~75%
49.5 / 49.5 80 MPa 2.1 GPa ~60%
14.5 / 84.5 45 MPa 1.5 GPa ~45%

Data adapted from findings on metal-containing acrylamide/acrylic acid copolymers, which demonstrate principles applicable to advanced ODA copolymer systems. researchgate.net

Separation Technologies and Filtration Using this compound Polymers

Polymers derived from this compound are valuable in separation technologies due to their distinct solubility characteristics and extreme hydrophobicity. One application is their use as recyclable, phase-selectively soluble supports for catalysts in chemical synthesis. Poly(this compound) is soluble in non-polar organic solvents but precipitates when a polar solvent like methanol (B129727) is added. core.ac.uk This allows the polymer-supported catalyst to be used in a homogeneous reaction, after which it can be precipitated and recovered by simple filtration, separating it from the reaction products. core.ac.uk

The pronounced hydrophobicity of poly(this compound) makes it an excellent candidate for fabricating membranes for oil-water separation. cymitquimica.comresearchgate.net The principle behind this application is the creation of a superhydrophobic and superoleophilic (oil-attracting) surface. researchgate.net A membrane with this property will allow oil to pass through while effectively repelling water. mdpi.com By coating a porous membrane support with a thin layer of an ODA-containing polymer, a robust superhydrophobic surface can be created. The long octadecyl chains orient away from the surface, minimizing the surface energy and creating a layer that strongly resists wetting by water but is easily wetted by oils and non-polar solvents. nih.govrsc.org This technology is critical for treating industrial oily wastewater and cleaning up oil spills. nih.gov

Flocculation Properties in Colloidal Systems with this compound Copolymers

Copolymers containing this compound are effective flocculants for treating colloidal suspensions, a critical process in water treatment and various mineral processing industries. usm.my Flocculation is the process where small, suspended particles aggregate to form larger flocs, which then settle out of the liquid more easily. jchemlett.com

The effectiveness of ODA copolymers stems from their amphiphilic nature. They are typically synthesized by incorporating the hydrophobic ODA monomer into a hydrophilic polymer backbone, such as polyacrylamide. researchgate.net In aqueous solutions, the hydrophobic octadecyl chains from different polymer molecules associate with each other to avoid contact with water, forming microdomains or junctions. researchgate.net This intermolecular association creates a transient three-dimensional polymer network throughout the solution, which can trap and bridge suspended colloidal particles, leading to the formation of large flocs. researchgate.netjchemlett.com

This mechanism, known as associative bridging, is particularly effective in destabilizing fine particle suspensions like kaolin, clay minerals, and iron ore tailings. usm.mymdpi.combibliotekanauki.pl The hydrophilic part of the polymer chain remains extended in the water, interacting with the particle surfaces, while the hydrophobic associations provide the robust linkages needed to form large, stable aggregates that settle rapidly. bibliotekanauki.pl

Conclusion

N-Octadecylacrylamide has emerged as a crucial functional monomer in modern polymer chemistry. Its unique amphiphilic character, combining a long hydrophobic alkyl chain with a reactive acrylamide (B121943) group, enables the synthesis of a diverse range of polymers with tunable properties and complex architectures. From self-assembling copolymers to responsive hydrogels and nanoparticles, ODA-based materials are at the forefront of research in areas such as drug delivery, tissue engineering, and advanced coatings. The continued exploration of the synthesis and polymerization of this compound will undoubtedly lead to the development of new and innovative materials with significant scientific and technological impact.

Environmental Considerations and Degradation of N Octadecylacrylamide Polymers

Formation of Degradation Intermediates and their Environmental Fate

The degradation of polyacrylamides results in the formation of various intermediate products. d-nb.info The initial stages of degradation, regardless of the pathway, typically involve the shortening of the polymer chains, creating smaller, more mobile polymer fragments or oligomers. d-nb.info

The most significant chemical transformation is the hydrolysis of the amide side groups, which converts the amide functional group into a carboxylic acid group, releasing ammonia. nih.gov This process transforms the nonionic or substituted polyacrylamide into an anionic polymer, poly(acrylic acid), or a copolymer thereof. This change increases the hydrophilicity and mobility of the degraded polymer in the environment. d-nb.info

A key concern with polyacrylamide degradation is the potential release of the acrylamide (B121943) monomer. d-nb.info While commercial polyacrylamides contain very low levels of residual acrylamide monomer, degradation processes, particularly photolytic and thermal degradation, can cause depolymerization, although studies suggest the levels released from chain scission are generally low. researchgate.net

The environmental fate of these intermediates varies:

Polymer Fragments (Oligomers): Shorter polymer chains are more water-soluble and mobile than the parent polymer. Their increased mobility may pose challenges for water treatment processes. d-nb.info

Acrylamide (AM): This monomer is water-soluble and relatively mobile in soil and water. hibiscuspublisher.com Unlike the polymer, acrylamide is readily biodegradable by various microorganisms in the environment, which can utilize it as a source of carbon and nitrogen. hibiscuspublisher.comnih.gov

Poly(acrylic acid) (PAA) and Ammonia: The hydrolysis product, PAA, is also a water-soluble polymer. Its ultimate biodegradation is a subject of ongoing research. The other product, ammonia, is a common nutrient in ecosystems. nih.gov

The following table details the key degradation intermediates and their environmental significance.

Degradation IntermediateFormation Pathway(s)Environmental Fate
Polymer Fragments / Oligomers Chemical, Photolytic, MechanicalIncreased mobility and solubility in water compared to the parent polymer. d-nb.info
Acrylamide (Monomer) Release of residual monomer; DepolymerizationWater-soluble, mobile, and readily biodegradable by microorganisms. d-nb.infohibiscuspublisher.com
Poly(acrylic acid) / Acrylate (B77674) Hydrolysis of amide side chainsWater-soluble anionic polymer; increased hydrophilicity. d-nb.info
Ammonia Hydrolysis of amide side chainsA common nutrient in aquatic and terrestrial ecosystems. nih.gov

Research on Biodegradation of N-Octadecylacrylamide Polymers

Specific research on the biodegradation of this compound homopolymers is not widely available in published literature. The focus of most studies has been on unsubstituted polyacrylamide (PAM) and its more common copolymers. researchgate.netnih.gov

The biodegradation of standard polyacrylamides is known to be a slow process. researchgate.net The primary mechanism of biodegradation involves enzymes, such as amidase, produced by microorganisms. These enzymes catalyze the hydrolysis of the amide bonds on the side chains, converting them to carboxylic acid groups and releasing ammonia. hibiscuspublisher.com This process makes the polymer more anionic and hydrophilic. However, the stable carbon-carbon backbone of the polymer remains intact during this initial step and is highly resistant to microbial cleavage. researchgate.net

While the polymer itself degrades slowly, any potential degradation intermediate, such as an N-octadecylamine that could be released through side-chain cleavage, would have its own environmental fate determined by its chemical properties, including its hydrophobicity and susceptibility to further biodegradation.

Q & A

Q. What are the standard methods for synthesizing N-Octadecylacrylamide, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting acryloyl chloride with octadecylamine in anhydrous solvents like dichloromethane under nitrogen atmosphere ensures controlled reaction conditions . Post-synthesis, purity is validated using techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., peaks at δ 6.3–6.5 ppm for acrylamide protons) and high-performance liquid chromatography (HPLC) to quantify residual monomers. Elemental analysis (C, H, N) is also critical to verify stoichiometric ratios (e.g., expected C: 76.7%, H: 13.2%, N: 4.7%) .

Q. How can copolymerization reactivity ratios for this compound be experimentally determined?

Reactivity ratios (r₁, r₂) are determined using the Mayo-Lewis equation applied to copolymerization data. For instance, copolymerizing this compound (M₁) with acrylonitrile (M₂) in tert-butyl alcohol at 60°C yields r₁ = 1.44 ± 0.019 and r₂ = 1.10 ± 0.035 via linear regression of the monomer feed vs. copolymer composition . Gas chromatography (GC) or NMR monitors monomer consumption, while the Fineman-Ross or Kelen-Tüdős methods refine statistical accuracy. These parameters (Q = 0.60, e = 1.20) inform copolymer design for tailored hydrophobicity .

Q. What are the recommended protocols for characterizing thermal stability in this compound-based polymers?

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures. For example, this compound homopolymers show onset degradation at ~250°C due to alkyl chain breakdown. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points of crystalline domains). Cross-linked variants exhibit higher stability, with degradation shifts ≥20°C, validated via Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group integrity .

Advanced Research Questions

Q. How do molecular packing dynamics of this compound in Langmuir-Blodgett (LB) films influence nanoscale patterning?

LB film formation involves compressing this compound monolayers on a water subphase to achieve surface pressures of 20–30 mN/m, yielding highly ordered structures. Photopolymerization of these films under UV light (λ = 254 nm) generates negative-tone patterns with resolutions <100 nm. Atomic force microscopy (AFM) confirms film uniformity, while grazing-incidence X-ray diffraction (GIXD) quantifies alkyl chain tilt angles (~30°), critical for optimizing interfacial interactions in lithography .

Q. What strategies resolve contradictions in copolymerization data for this compound with polar vs. non-polar comonomers?

Discrepancies arise from solvent polarity and monomer compatibility. For example, this compound (Q = 0.66, e = 1.13) shows higher reactivity with vinyl acetate (r₁ = 6.11) in tert-butyl alcohol due to solvophobic aggregation, whereas polar solvents like DMF disrupt this effect. Kinetic Monte Carlo simulations or reactivity density functional theory (DFT) models can reconcile such anomalies by accounting for solvent-induced conformational changes .

Q. How can cross-linking strategies enhance the mechanical properties of this compound hydrogels for biomedical applications?

Radical-initiated cross-linking (e.g., using azobisisobutyronitrile, AIBN) with bifunctional monomers (e.g., N,N'-methylenebisacrylamide) improves elastic modulus (G’ ≥ 10 kPa). Swelling studies in PBS (pH 7.4) correlate cross-link density with equilibrium swelling ratios (Q = 15–20). Cytocompatibility is validated via MTT assays, ensuring >90% cell viability for fibroblast cultures, critical for drug delivery systems .

Methodological Guidelines

  • Data Contradiction Analysis : When copolymerization parameters conflict (e.g., Q-values varying across solvents), employ multivariate ANOVA to isolate solvent polarity and temperature effects. Replicate experiments under inert conditions (e.g., glovebox) to minimize oxygen interference .
  • Experimental Reproducibility : Document solvent purity (e.g., tert-butyl alcohol, ≥99.9%), initiator concentrations (e.g., AIBN, 0.1–1.0 mol%), and degassing protocols (3 freeze-pump-thaw cycles) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.